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Compound of Interest

Compound Name: 4-(Methylthio)phenylacetic acid

Cat. No.: B095306

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and
characterization of 4-(Methylthio)phenylacetic acid, a key intermediate in the synthesis of
various pharmaceuticals. The document details its physicochemical properties, spectroscopic
data, and crystallographic structure, supported by experimental protocols.

Physicochemical Properties

4-(Methylthio)phenylacetic acid is a cream-colored crystalline powder. Its fundamental
properties are summarized in the table below, compiled from various chemical data sources.
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Property Value Source
Molecular Formula CoH1002S

Molecular Weight 182.24 g/mol

Melting Point 97-98 °C

Boiling Point (Predicted) 337.4+£25.0°C

Density (Predicted) 1.23+0.1 g/lcm3

pKa (Predicted) 434 +£0.10

1S/C9H1002S/c1-12-8-4-2-
InChl 7(3-5-8)6-9(10)11/h2-
5H,6H2,1H3,(H,10,11)

AHMLFHMRRBJCRM-
InChlKey

UHFFFAOYSA-N

C1(CC(0)=0)=CC=C(SC)C=C
SMILES

1
CAS Number 16188-55-9

Synthesis

A common laboratory-scale synthesis of 4-(Methylthio)phenylacetic acid involves the
nucleophilic substitution of a halogenated phenylacetic acid derivative with a methylthiolate
source. The following protocol is adapted from established methods.

Experimental Protocol: Synthesis from 4-
Bromophenylacetic Acid

Materials:
» 4-Bromophenylacetic acid

e Sodium thiomethoxide
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Cuprous bromide (CuBr)

N,N-Dimethylformamide (DMF)

10% Hydrochloric acid

Ethyl acetate

Hexane

Anhydrous sodium sulfate

Nitrogen gas supply

Standard laboratory glassware for organic synthesis
Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a
nitrogen atmosphere, dissolve 4-bromophenylacetic acid in DMF.

Add sodium thiomethoxide and a catalytic amount of cuprous bromide to the solution.

Heat the reaction mixture to 130 °C and maintain stirring for 4-6 hours. Monitor the reaction
progress by thin-layer chromatography (TLC).

After completion, cool the reaction mixture to room temperature.

Quench the reaction by adding 10% hydrochloric acid until the pH is acidic.
Extract the product into ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
Remove the solvent under reduced pressure to yield the crude product.

Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexane to afford
pure 4-(Methylthio)phenylacetic acid.
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Spectroscopic Characterization

The structural elucidation of 4-(Methylthio)phenylacetic acid is achieved through a

combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

IH NMR (Proton NMR) Data:

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~11.0-12.0 Singlet (broad) 1H -COOH
7.20-7.30 Multiplet 4H Aromatic protons
3.60 Singlet 2H -CH2-
2.45 Singlet 3H -S-CHs
13C NMR (Carbon-13 NMR) Data:
Chemical Shift (d) ppm Assignment
~178 -COOH
~137 Aromatic C-S
~131 Aromatic C-H
~130 Aromatic C-H
~127 Aromatic C-CH:
~40 -CH2-
~15 -S-CHs
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Experimental Protocol: NMR Spectroscopy

Sample Preparation:

» Dissolve approximately 10-20 mg of the purified 4-(Methylthio)phenylacetic acid in about
0.6-0.7 mL of a deuterated solvent (e.g., CDCls or DMSO-ds) in a standard 5 mm NMR tube.

e Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does
not already contain it.

e Cap the NMR tube and gently agitate to ensure complete dissolution.
Data Acquisition:
e Acquire 'H and 3C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).

o For 'H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds,
and a sufficient number of scans to achieve a good signal-to-noise ratio.

o For 3C NMR, a proton-decoupled sequence is typically used with a 45° pulse angle and a
longer relaxation delay (e.g., 2-5 seconds).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Key IR Absorption Bands:
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (carboxylic acid

2500-3300 Broad ]

dimer)
~1700 Strong C=0 stretch (carboxylic acid)
~1410 Medium C-O-H bend
~1290 Medium C-O stretch

C-H out-of-plane bend (para-
~820 Strong

substituted benzene)

Experimental Protocol: Fourier-Transform Infrared
(FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

e Thoroughly grind a small amount (1-2 mg) of the crystalline 4-(Methylthio)phenylacetic
acid with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and

pestle.
o Transfer the fine powder to a pellet-forming die.
o Apply pressure using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:
e Place the KBr pellet in the sample holder of an FTIR spectrometer.

o Record the spectrum, typically in the range of 4000 to 400 cm™1, by co-adding a number of
scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

o Perform a background scan with an empty sample holder or a pure KBr pellet.

Mass Spectrometry (MS)

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b095306?utm_src=pdf-body
https://www.benchchem.com/product/b095306?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

Mass Spectrometry Data (Electron lonization - El):

m/z Relative Intensity (%) Assignment

182 High [M]* (Molecular ion)
137 High [M - COOH]*

122 Medium [M - COOH - CHs]*

91 Medium [C7H7]* (Tropylium ion)

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

Sample Preparation:

o Prepare a dilute solution of 4-(Methylthio)phenylacetic acid in a volatile organic solvent
such as dichloromethane or methanol.

 Derivatization (optional but recommended for carboxylic acids): To improve volatility and
chromatographic peak shape, the carboxylic acid group can be derivatized, for example, by
esterification (e.g., with diazomethane or by heating with an alcohol in the presence of an
acid catalyst).

Data Acquisition:
¢ Inject a small volume (e.qg., 1 yL) of the prepared solution into the GC-MS system.

e The compound is separated on a suitable GC column (e.g., a non-polar or medium-polarity
capillary column) with a programmed temperature ramp.

e The eluting compound enters the mass spectrometer, where it is ionized (typically by
electron impact at 70 eV).
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e The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a
mass spectrum is recorded.

Crystallographic Analysis

The solid-state structure of 4-(Methylthio)phenylacetic acid has been determined by X-ray
crystallography. The crystallographic data is available from the Cambridge Crystallographic
Data Centre (CCDC).

Crystallographic Data Summary:

Parameter Value

CCDC Number 711542

Associated Publication DOI: 10.1007/s10870-009-9599-8
Crystal System Monoclinic

Space Group P21/c

The crystal structure reveals a planar phenyl ring with the methylthio and acetic acid groups
attached at the para positions. In the solid state, the molecules form hydrogen-bonded dimers
through their carboxylic acid functionalities.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of
4-(Methylthio)phenylacetic acid.
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Workflow for Characterization of 4-(Methylthio)phenylacetic Acid
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Caption: Logical workflow for the synthesis, purification, and structural characterization of 4-
(Methylthio)phenylacetic acid.

Safety Information

4-(Methylthio)phenylacetic acid is classified as an irritant. It may cause skin, eye, and
respiratory irritation. Standard laboratory safety precautions, including the use of personal
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protective equipment (gloves, safety glasses, and a lab coat), should be followed when
handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

 To cite this document: BenchChem. [In-depth Technical Guide: Structural Analysis and
Characterization of 4-(Methylthio)phenylacetic Acid]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b095306#4-methylthio-phenylacetic-acid-
structural-analysis-and-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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